molecular formula C13H9NO2 B12960829 4-Hydroxybenzo[h]quinolin-2(1H)-one

4-Hydroxybenzo[h]quinolin-2(1H)-one

Cat. No.: B12960829
M. Wt: 211.22 g/mol
InChI Key: FFMGXYBMJBXONZ-UHFFFAOYSA-N
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Description

4-Hydroxybenzo[h]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a fused benzene and quinoline ring system with a hydroxyl group at the 4-position and a keto group at the 2-position. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybenzo[h]quinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This reaction proceeds via the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization . Another approach involves the direct functionalization of quinoxalin-2(1H)-ones via C–H bond activation, which can include arylation, alkylation, acylation, and other modifications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroquinolinone derivatives.

    Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone and hydroquinolinone derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

4-Hydroxybenzo[h]quinolin-2(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxybenzo[h]quinolin-2(1H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2(1H)-one: Similar in structure but lacks the hydroxyl group at the 4-position.

    Quinolin-2(1H)-one: Similar core structure but different substitution pattern.

    4-Hydroxy-2-quinolone: Similar hydroxyl and keto groups but different ring structure.

Uniqueness

4-Hydroxybenzo[h]quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and keto groups in the fused ring system allows for diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

4-hydroxy-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C13H9NO2/c15-11-7-12(16)14-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7H,(H2,14,15,16)

InChI Key

FFMGXYBMJBXONZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC(=O)C=C3O

Origin of Product

United States

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